Cas no 1215074-43-3 (2,4-Dichloro-pyrido[4,3-d]pyrimidine)
![2,4-Dichloro-pyrido[4,3-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1215074-43-3x500.png)
2,4-Dichloro-pyrido[4,3-d]pyrimidine 化学的及び物理的性質
名前と識別子
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- 2,4-Dichloro-pyrido[4,3-d]pyrimidine
- 2,4-dichloropyrido[4,3-d]pyrimidine
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2,4-Dichloro-pyrido[4,3-d]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM337081-1g |
2,4-Dichloropyrido[4,3-d]pyrimidine |
1215074-43-3 | 95%+ | 1g |
$1074 | 2023-11-22 | |
Chemenu | CM337081-100mg |
2,4-Dichloropyrido[4,3-d]pyrimidine |
1215074-43-3 | 95%+ | 100mg |
$323 | 2023-11-22 | |
eNovation Chemicals LLC | Y1106663-1g |
2,4-dichloropyrido[4,3-d]pyrimidine |
1215074-43-3 | 95% | 1g |
$1100 | 2022-10-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198493-1g |
2,4-Dichloropyrido[4,3-d]pyrimidine |
1215074-43-3 | 98% | 1g |
¥10470.00 | 2024-08-09 | |
Chemenu | CM337081-250mg |
2,4-Dichloropyrido[4,3-d]pyrimidine |
1215074-43-3 | 95%+ | 250mg |
$758 | 2021-08-18 | |
Chemenu | CM337081-100mg |
2,4-Dichloropyrido[4,3-d]pyrimidine |
1215074-43-3 | 95%+ | 100mg |
$420 | 2021-08-18 | |
Chemenu | CM337081-1g |
2,4-Dichloropyrido[4,3-d]pyrimidine |
1215074-43-3 | 95%+ | 1g |
$1629 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198493-100mg |
2,4-Dichloropyrido[4,3-d]pyrimidine |
1215074-43-3 | 98% | 100mg |
¥2940.00 | 2024-08-09 | |
Chemenu | CM337081-250mg |
2,4-Dichloropyrido[4,3-d]pyrimidine |
1215074-43-3 | 95%+ | 250mg |
$538 | 2023-11-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198493-250mg |
2,4-Dichloropyrido[4,3-d]pyrimidine |
1215074-43-3 | 98% | 250mg |
¥4900.00 | 2024-08-09 |
2,4-Dichloro-pyrido[4,3-d]pyrimidine 関連文献
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1. Back matter
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
2,4-Dichloro-pyrido[4,3-d]pyrimidineに関する追加情報
2,4-Dichloro-pyrido[4,3-d]pyrimidine: A Comprehensive Overview
The compound 2,4-Dichloro-pyrido[4,3-d]pyrimidine, identified by the CAS number 1215074-43-3, is a heterocyclic aromatic compound with significant potential in various fields of chemistry and pharmacology. This molecule belongs to the class of pyridopyrimidines, which are known for their unique structural properties and diverse applications. The structure of 2,4-Dichloro-pyrido[4,3-d]pyrimidine consists of a pyrido[4,3-d]pyrimidine core with two chlorine substituents at the 2 and 4 positions. This substitution pattern imparts specific electronic and steric properties to the molecule, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of pyridopyrimidines as potential candidates for drug development. The pyrido[4,3-d]pyrimidine scaffold has been shown to exhibit promising activity in various biological systems. For instance, researchers have explored its role as a kinase inhibitor, which is a critical area in cancer therapy. The substitution of chlorine atoms at the 2 and 4 positions further enhances the molecule's ability to interact with biological targets, making it a valuable compound for medicinal chemists.
The synthesis of 2,4-Dichloro-pyrido[4,3-d]pyrimidine involves a multi-step process that typically begins with the preparation of intermediate compounds. One common approach is the condensation reaction between a suitable pyridine derivative and a carbonyl compound under specific reaction conditions. The introduction of chlorine substituents is achieved through electrophilic substitution reactions or other halogenation techniques. The optimization of these synthetic routes has been a focus of recent research efforts to improve yield and purity.
In terms of physical properties, 2,4-Dichloro-pyrido[4,3-d]pyrimidine is characterized by its high melting point and stability under various conditions. These properties make it suitable for use in high-temperature applications or as a precursor for more complex molecules. Additionally, its solubility in organic solvents facilitates its use in organic reactions and analytical techniques such as chromatography and spectroscopy.
The pharmacological evaluation of this compound has revealed interesting findings. In vitro studies have demonstrated its ability to inhibit certain enzymes involved in cellular signaling pathways. This activity suggests potential applications in the treatment of diseases such as cancer or inflammatory disorders. Furthermore, computational modeling has been employed to predict the binding affinity of this compound to various protein targets, providing insights into its mechanism of action.
One area where 2,4-Dichloro-pyrido[4,3-d]pyrimidine has shown particular promise is in the field of medicinal chemistry. Its structure serves as a template for designing more potent and selective drug candidates. By modifying the substituents on the pyridopyrimidine core or introducing additional functional groups, researchers can tailor the molecule's properties to meet specific therapeutic needs.
In conclusion, 2,4-Dichloro-pyrido[4,3-d]pyrimidine (CAS No.: 1215074-43-3) is a versatile compound with significant potential in drug discovery and chemical synthesis. Its unique structure and functional groups make it an attractive target for further research. As advancements in synthetic methods and biological screening continue to evolve, this compound is expected to play an increasingly important role in both academic and industrial settings.
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